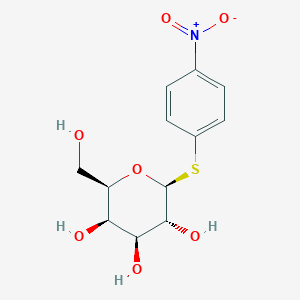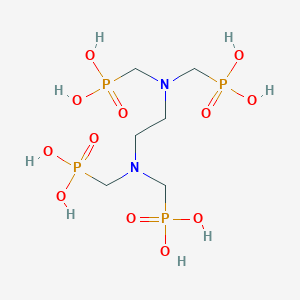
1,1-Diphenylhexane
Descripción general
Descripción
1,1-Diphenylhexane is an organic compound with the molecular formula C18H22 . It has a molecular weight of 238.4 g/mol . The compound is also known by other names such as 1-phenylhexylbenzene and hexane-1,1-diyldibenzene .
Molecular Structure Analysis
The molecular structure of 1,1-Diphenylhexane is represented by the canonical SMILES notation: CCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 . This indicates that the compound consists of a hexane chain with a phenyl (benzene) group attached to each end.Physical And Chemical Properties Analysis
1,1-Diphenylhexane has a density of 0.9±0.1 g/cm³ . Its boiling point is 331.4±12.0 °C at 760 mmHg . The compound has a molar refractivity of 78.7±0.3 cm³ . It has 6 freely rotating bonds and a polar surface area of 0 Ų . The compound’s XLogP3-AA value is 6.3 , indicating its lipophilicity.Aplicaciones Científicas De Investigación
Analysis and Characterization of Reaction Products : Research by Quirk et al. (2012) explored the model reaction of n-butyllithium with excess 1,1-diphenylethylene, resulting in the formation of 1,1-diphenylhexane. This study utilized modern characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (ESI MS) (Quirk et al., 2012).
Photolysis Studies and Kinetics : Toltl and Leigh (1998) investigated the direct irradiation of 1,1-diphenylgermetane in hexane solution, which leads to the formation of 1,1,3,3-tetraphenyl-1,3-digermetane. This research is significant for understanding the photolysis processes and kinetics of similar compounds (Toltl & Leigh, 1998).
Membrane Fluidity Studies : Studies by Veatch and Stryer (1977) and others have used diphenylhexatriene, a derivative of 1,1-diphenylhexane, as a fluorescent probe to understand the fluidity of bilayer membranes. This research contributes to our understanding of cellular membrane dynamics and properties (Veatch & Stryer, 1977).
Anionic Polymerization Initiators : Wyman and Altares (1964) explored the use of compounds derived from the reaction between butyllithium and trans-stilbene, which yield 1,2-diphenylhexyllithium and its derivatives. These compounds are efficient initiators for the anionic polymerization of styrene, highlighting the utility of 1,1-diphenylhexane derivatives in polymer science (Wyman & Altares, 1964).
Electrosynthesis Research : Lyalin, Kashparov, and Petrosyan (2006) conducted electrosynthesis of 3,4-diphenylhexane-3,4-diol by reducing propiophenone in specific conditions, demonstrating the chemical versatility and potential applications of 1,1-diphenylhexane derivatives in synthetic chemistry (Lyalin et al., 2006).
Safety and Hazards
Safety data for 1,1-Diphenylhexane suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental exposure, first aid measures such as moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor are recommended .
Propiedades
IUPAC Name |
1-phenylhexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h4-5,7-14,18H,2-3,6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXINIXQKBCSKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40165187 | |
| Record name | 1,1-Diphenylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diphenylhexane | |
CAS RN |
1530-04-7 | |
| Record name | 1,1′-Hexylidenebis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diphenylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diphenylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40165187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



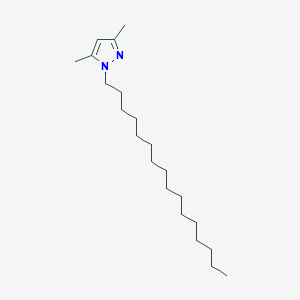
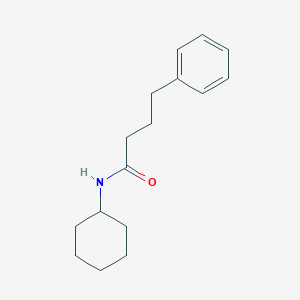



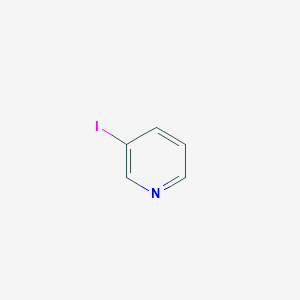

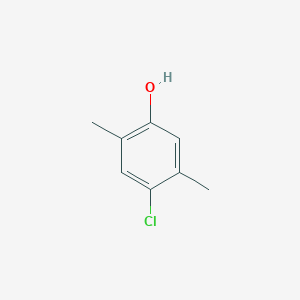

![methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate](/img/structure/B74091.png)
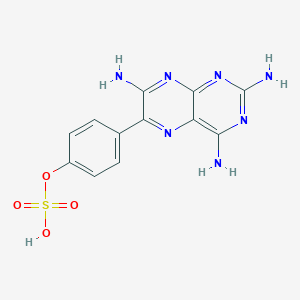
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B74093.png)
